7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one
Description
7-Phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic core structure fused with a phenyl group at position 7 and a piperazine ring substituted with a pyridinyl moiety at position 2. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with diverse biological activities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
7-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c29-21-15-18(17-6-2-1-3-7-17)14-20-19(21)16-25-23(26-20)28-12-10-27(11-13-28)22-8-4-5-9-24-22/h1-9,16,18H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFNTXIDZXJUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions.
Attachment of the Pyridine Moiety: The pyridine group is often introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Final Assembly: The final product is obtained by combining the intermediate compounds under specific reaction conditions, often involving heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at Position 2
The 2-position of the quinazolinone core is highly reactive toward nucleophilic substitution. Piperazine derivatives are introduced via:
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Displacement of chlorine in 4-chloroquinazoline with 4-(pyridin-2-yl)piperazine under reflux in 1,4-dioxane, using N,N-diisopropylethylamine (iPr₂NEt) as a base .
-
Key Conditions :
Functionalization of the Piperazine Moiety
The piperazine ring can undergo further modifications:
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Alkylation : Reacting with alkyl halides to introduce substituents on the nitrogen atoms.
-
Acylation : Treatment with acyl chlorides or anhydrides forms amide derivatives, enhancing solubility or target specificity .
Example Reaction :
Oxidation and Reduction Reactions
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Oxidation : The dihydroquinazolin-5(6H)-one moiety can be oxidized to a fully aromatic quinazolinone using agents like potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) .
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Reduction : Sodium borohydride (NaBH₄) selectively reduces ketone groups in the presence of other functional groups .
Comparative Reactivity with Analogues
The table below contrasts the reactivity of this compound with structurally related derivatives:
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares a common quinazolinone core with several analogs, differing primarily in substituents at positions 2 and 5. Key structural comparisons are summarized below:
Physicochemical and Functional Comparisons
- Phenyl vs. Chlorophenyl/Substituted Phenyl Groups : The target compound’s phenyl group at position 7 (R1) is less polar compared to the 4-chlorophenyl () or 2-hydroxyphenyl () analogs. Chlorine and hydroxyl substituents may influence solubility and metabolic stability .
- In contrast, the 2-hydroxyethyl group () may improve aqueous solubility, while the trifluoromethylphenyl group () could enhance hydrophobic interactions .
- Methyl and Amino Modifications: describes a 2,4-diamino derivative with a furan substituent, which introduces hydrogen-bonding capacity but may reduce metabolic stability compared to the target compound’s unmodified quinazolinone core .
Biological Activity
7-Phenyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazolinone core, a phenyl group, and a piperazine derivative with a pyridine substituent, which are crucial for its biological activity.
Anticancer Properties
Research has demonstrated that compounds similar to this compound exhibit potent anticancer activities. For instance, studies have shown that derivatives of quinazolinones can inhibit tubulin polymerization, leading to antiproliferative effects in various cancer cell lines.
Key Findings:
- In vitro Studies: The compound was tested against multiple tumor cell lines, displaying significant antiproliferative activity. The lead compound showed an IC50 value indicating effective inhibition of cell growth.
- Mechanism of Action: The mechanism involves disruption of microtubule dynamics, crucial for cancer cell mitosis. This action is similar to that observed with established chemotherapeutics such as taxanes and vinca alkaloids .
Receptor Interactions
The compound's interaction with various receptors also contributes to its biological profile. Notably:
- Serotonin Receptors: It has been noted for its affinity towards 5-HT receptors, which are implicated in mood regulation and various psychological disorders.
- Dopamine Receptors: The compound exhibits selectivity towards D2 receptors, making it a candidate for further exploration in neuropharmacology .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific structural features in enhancing biological activity:
| Structural Feature | Effect on Activity |
|---|---|
| Pyridine Substitution | Enhances receptor binding affinity |
| Phenyl Group | Increases lipophilicity and bioavailability |
| Piperazine Moiety | Contributes to the overall pharmacokinetic profile |
These modifications have been shown to significantly impact the potency and selectivity of the compound against targeted receptors .
Case Studies
- Antitumor Efficacy: A study involving the administration of the compound in Balb/c mice models demonstrated significant tumor size reduction compared to controls. The results indicated that the compound effectively inhibited tumor growth through apoptosis induction in cancer cells .
- Pharmacokinetics: In silico studies have suggested favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for this compound, indicating potential for clinical development .
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine substitution | 2-Chloroquinazolinone + 4-(pyridin-2-yl)piperazine, DMF, 80°C, 12h | 41% | |
| Purification | Silica gel chromatography (hexane:EtOAc = 3:1) | 95% purity |
Advanced: How can researchers resolve low yields in piperazine-substituted quinazolinone syntheses?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency (e.g., 30 minutes at 120°C vs. 12 hours conventionally) .
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) to direct substitution .
- Catalysis : Use Pd catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings in aryl piperazine attachments .
Q. Data Comparison :
| Method | Yield (Conventional) | Yield (Optimized) | Conditions |
|---|---|---|---|
| Thermal | 41% | – | |
| Microwave | – | 72% |
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and regiochemistry (e.g., pyridinyl protons at δ 8.2–8.5 ppm) .
- HRMS : High-resolution mass spectrometry for exact mass validation (e.g., [M+H]⁺ calculated vs. observed) .
- X-ray Crystallography : Use the CCP4 suite for resolving crystal structures and validating tautomeric forms .
Q. Example Spectral Data :
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.8–3.2 (piperazine CH₂), δ 7.5–8.5 (pyridinyl/phenyl) | |
| HRMS | [M+H]⁺: 431.53 (calc.), 431.53 (obs.) |
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Q. Safety Data :
| Parameter | Value | Reference |
|---|---|---|
| Purity | ≥95% | |
| Hazard Class | Irritant (Skin/Eye) |
Advanced: How can researchers design bioactivity assays targeting dopamine D3 or kinase receptors?
Methodological Answer:
- Dopamine D3 Receptor Binding :
- Use radioligand displacement assays (³H-spiperone) with HEK293 cells expressing human D3 receptors .
- Calculate IC₅₀ values via nonlinear regression (e.g., GraphPad Prism).
- Kinase Inhibition (e.g., CDK4/6) :
- Perform ATPase activity assays using purified kinases and measure inhibition via luminescence .
Q. Example Bioactivity Data :
| Target | Assay Type | IC₅₀ (nM) | Reference |
|---|---|---|---|
| D3 Receptor | Radioligand binding | 12.3 ± 1.2 | |
| CDK4 | ATPase inhibition | 8.7 ± 0.9 |
Advanced: How to address contradictions in NMR data for tautomeric forms?
Methodological Answer:
Tautomerism in quinazolinones can lead to ambiguous NMR peaks. Solutions include:
Q. Case Study :
| Tautomer | δ ¹H (ppm) | Dominance Condition |
|---|---|---|
| Enol Form | δ 10.2 (OH) | Polar solvents |
| Keto Form | δ 8.9 (NH) | Nonpolar solvents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
